Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its unique molecular structure and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its chemical formula is , and it is classified as a specialty material due to its specific chemical properties and applications.
The compound is synthesized through multi-step organic reactions, primarily involving the condensation of ethyl acetoacetate with amines under acidic conditions. It is classified under hexahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound has been referenced in various chemical databases and literature, indicating its significance in research and development within the field of organic chemistry .
The synthesis of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves several key steps:
The reaction conditions often require controlled temperatures and the use of catalysts to optimize yield and purity. In industrial settings, large-scale batch reactors are used to facilitate these reactions, which may include subsequent purification processes such as distillation and crystallization .
The molecular structure of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be described by its IUPAC name and represented by its structural formula:
The compound exhibits a complex three-dimensional structure that contributes to its chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly influences its properties by enhancing hydrophobic interactions .
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions:
For these reactions:
The mechanism of action of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific biological targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules such as proteins or nucleic acids, influencing their activity and function .
The physical properties of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate include:
Property | Value |
---|---|
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Appearance | Typically a solid |
Key chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reactive towards nucleophiles |
pH Range | Not specified |
These properties suggest potential applications in pharmaceuticals where stability and reactivity are crucial .
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific uses:
The ongoing research into this compound highlights its importance in advancing medicinal chemistry and understanding complex biochemical interactions .
Hexahydroquinoline derivatives represent a privileged scaffold in drug discovery due to their structural versatility and diverse pharmacological profiles. These partially saturated bicyclic systems combine the planarity of aromatic quinolines with the conformational flexibility of saturated rings, enabling unique interactions with biological targets. Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS# 1420792-67-1) exemplifies this strategic molecular architecture, incorporating key pharmacophoric elements that enhance its potential as a bioactive compound. The ethyl carboxylate at C-3, keto group at C-2, hydroxyl at C-5, and trifluoromethyl at C-7 collectively create a multifunctional template amenable to structural optimization for target-specific applications [2] [4].
Table 1: Chemical Profile of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1420792-67-1 |
Molecular Formula | C₁₃H₁₄F₃NO₄ |
Molecular Weight | 305.25 g/mol |
IUPAC Name | Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate |
SMILES | O=C(C1=CC2=C(NC1=O)CC(C(F)(F)F)CC2O)OCC |
Canonical SMILES | CCOC(=O)C1=CC2C(O)CC(CC=2NC1=O)C(F)(F)F |
InChIKey | YXGBVZKPZJQNID-UHFFFAOYSA-N |
Purity (Commercial) | ≥97% |
Interactive Toggle: Select properties to compare with related derivatives
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1